molecular formula C13H13NO2S B11098237 2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone

2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone

Cat. No.: B11098237
M. Wt: 247.31 g/mol
InChI Key: JPRIGKIPDGLRFZ-UHFFFAOYSA-N
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Description

2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . Another approach includes the use of metal catalysts or ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA-A receptor agonist, resulting in the inhibition of neurotransmitter release. It may also inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone is unique due to its specific combination of benzoxazole and cyclohexanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-one

InChI

InChI=1S/C13H13NO2S/c15-10-6-2-4-8-12(10)17-13-14-9-5-1-3-7-11(9)16-13/h1,3,5,7,12H,2,4,6,8H2

InChI Key

JPRIGKIPDGLRFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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